molecular formula C9H12O3 B2601940 Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate CAS No. 1535963-64-4

Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate

Cat. No. B2601940
CAS RN: 1535963-64-4
M. Wt: 168.192
InChI Key: BOQQNXWUEPXJST-UHFFFAOYSA-N
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Description

“Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate” is a chemical compound with the CAS Number: 1535963-64-4 . It has a molecular weight of 168.19 . The compound is stored in a refrigerator and has a physical form of oil .


Molecular Structure Analysis

The InChI code for “Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate” is 1S/C9H12O3/c1-12-8(11)9-3-2-7(10)4-6(9)5-9/h6H,2-5H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate” is an oil-like substance stored at refrigerator temperatures . It has a molecular weight of 168.19 .

Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate has been employed as a building block in asymmetric synthesis. Researchers have developed organocatalytic methods to access bicyclo[2.2.1]heptane-1-carboxylates, which are essential intermediates in drug discovery and natural product synthesis . These reactions allow for the creation of complex molecules with high enantioselectivity.

Anti-Inflammatory Agents

The compound exhibits anti-inflammatory properties by inhibiting transcription factors such as NF-AT and NF-IL2A. These factors play a crucial role in interleukin-2 (IL2) gene expression, making Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate a potential candidate for developing novel anti-inflammatory drugs .

Flavor and Fragrance Industry

Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate is present in various plants and is a component of perfumes. Its pleasant aroma contributes to the fragrance industry, where it is used to create appealing scents .

Chemical Biology and Medicinal Chemistry

Researchers explore the compound’s interactions with biological targets. Understanding its binding affinity and mechanism of action can lead to the development of new drugs. Additionally, modifications of the bicyclic structure may yield potent bioactive molecules .

Materials Science

Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate could find applications in materials science. Its unique structure may contribute to the design of novel polymers, coatings, or functional materials with tailored properties .

Natural Product Synthesis

The compound serves as a precursor for synthesizing natural products containing bicyclo[2.2.1]heptane motifs. Chemists use it as a starting point to construct complex molecules found in various plant species and marine organisms .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-8(11)9-3-2-7(10)4-6(9)5-9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQQNXWUEPXJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(=O)CC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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